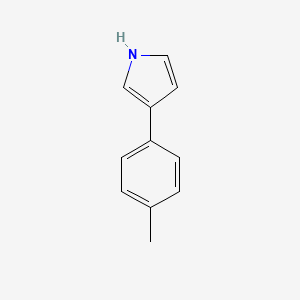
1,3-Dimethyl-1-cyclohexene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-1-cyclohexene is an organic compound with the molecular formula C₈H₁₄. It is a derivative of cyclohexene, where two methyl groups are substituted at the 1 and 3 positions of the cyclohexene ring. This compound is known for its unique chemical properties and is used in various chemical reactions and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1-cyclohexene can be synthesized through several methods. One common method involves the dehydration of 1,3-dimethyl cyclohexanol using an acid catalyst such as phosphoric acid. The reaction typically involves heating the alcohol with the acid catalyst to remove water and form the desired alkene .
Industrial Production Methods
In industrial settings, this compound is produced through similar dehydration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques helps in achieving the desired product quality .
化学反应分析
Types of Reactions
1,3-Dimethyl-1-cyclohexene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Reduction: Hydrogenation of this compound can yield 1,3-dimethyl cyclohexane.
Substitution: It can undergo electrophilic addition reactions with halogens, such as bromine, to form dihalogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts like palladium or platinum are used in hydrogenation reactions.
Substitution: Halogenation reactions often use bromine or chlorine in the presence of light or a catalyst.
Major Products Formed
Oxidation: 1,3-Dimethyl cyclohexanol or 1,3-dimethyl cyclohexanone.
Reduction: 1,3-Dimethyl cyclohexane.
Substitution: 1,3-Dibromo-1,3-dimethyl cyclohexane.
科学研究应用
1,3-Dimethyl-1-cyclohexene has several applications in scientific research:
Chemistry: It is used as a starting material in organic synthesis and as a solvent in various chemical reactions.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 1,3-Dimethyl-1-cyclohexene in chemical reactions involves the interaction of its double bond with various reagents. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking the electrophilic reagent (e.g., bromine) to form a cyclic intermediate. This intermediate then undergoes further reactions to yield the final product .
相似化合物的比较
Similar Compounds
Cyclohexene: The parent compound without methyl substitutions.
1,2-Dimethyl cyclohexene: A similar compound with methyl groups at the 1 and 2 positions.
1,4-Dimethyl cyclohexene: A compound with methyl groups at the 1 and 4 positions.
Uniqueness
1,3-Dimethyl-1-cyclohexene is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. The 1,3-substitution pattern can lead to different steric and electronic effects compared to other dimethyl cyclohexene isomers .
属性
CAS 编号 |
2808-76-6 |
|---|---|
分子式 |
C8H14 |
分子量 |
110.20 g/mol |
IUPAC 名称 |
1,3-dimethylcyclohexene |
InChI |
InChI=1S/C8H14/c1-7-4-3-5-8(2)6-7/h6-7H,3-5H2,1-2H3 |
InChI 键 |
XTCMQAVNRXZBRH-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC(=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate](/img/structure/B8734567.png)
![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one](/img/structure/B8734579.png)





![Tert-butyl 4-[(2-oxo-2-phenylethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B8734612.png)
![2-(4-Methoxyphenyl)-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B8734620.png)

![Diethyl acetamido[(naphthalen-1-yl)methyl]propanedioate](/img/structure/B8734642.png)


